2-(4-Aminophenyl)-N,5-dimethyloxazole-4-carboxamide
CAS No.:
Cat. No.: VC15853424
Molecular Formula: C12H13N3O2
Molecular Weight: 231.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13N3O2 |
|---|---|
| Molecular Weight | 231.25 g/mol |
| IUPAC Name | 2-(4-aminophenyl)-N,5-dimethyl-1,3-oxazole-4-carboxamide |
| Standard InChI | InChI=1S/C12H13N3O2/c1-7-10(11(16)14-2)15-12(17-7)8-3-5-9(13)6-4-8/h3-6H,13H2,1-2H3,(H,14,16) |
| Standard InChI Key | YVOOYJSSOIYIJH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N=C(O1)C2=CC=C(C=C2)N)C(=O)NC |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture and Functional Groups
The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, serves as the central scaffold. At position 2, a 4-aminophenyl group introduces aromaticity and hydrogen-bonding capabilities, while positions 4 and 5 are occupied by a methylcarboxamide and methyl group, respectively . This arrangement contrasts with the 2-aminophenyl isomer documented in PubChem (CID 102537917), where the amine group resides at the ortho position of the phenyl ring .
Table 1: Comparative Structural Features
| Feature | 2-(4-Aminophenyl) Isomer | 2-(2-Aminophenyl) Isomer (PubChem CID 102537917) |
|---|---|---|
| Phenyl Substitution Pattern | Para-amine | Ortho-amine |
| Molecular Formula | C₁₂H₁₃N₃O₂ | C₁₂H₁₃N₃O₂ |
| Molecular Weight | 231.25 g/mol | 231.25 g/mol |
| SMILES | CC1=C(N=C(O1)C2=CC=C(C=C2)N)C(=O)NC | CC1=C(N=C(O1)C2=CC=CC=C2N)C(=O)NC |
The para-substitution likely enhances electronic conjugation compared to ortho analogs, influencing reactivity and intermolecular interactions .
Spectroscopic and Computational Data
While experimental spectra for the 4-aminophenyl variant are unavailable, computational models predict key features:
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IR Spectroscopy: Stretching vibrations for the oxazole ring (≈1610 cm⁻¹), amide C=O (≈1680 cm⁻¹), and N-H bends (≈1540 cm⁻¹) .
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NMR: Methyl groups on the oxazole and carboxamide expected as singlets (δ 2.4–2.6 ppm), with aromatic protons appearing as multiplet signals (δ 6.5–7.8 ppm) .
Synthetic Pathways and Optimization
Analogous Heterocycle Synthesis
Patent US4109093A outlines a multi-step synthesis for 2-(4'-aminophenyl)-5-amino-benzimidazole, involving :
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Condensation: p-Nitrobenzoic acid with aniline to form N-(4'-nitro-benzoyl)aniline.
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Nitration: Introduction of nitro groups using HNO₃/H₂SO₄ at 0–25°C.
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Reduction: Catalytic hydrogenation to convert nitro to amine groups.
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Cyclization: Thermal or acid-catalyzed ring closure.
Adapting this approach, the target oxazole derivative could theoretically be synthesized via:
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Step 1: Formation of 4-nitrobenzoyl chloride using thionyl chloride.
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Step 2: Coupling with methylamine to yield N-methyl-4-nitrobenzamide.
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Step 3: Cyclocondensation with methyl-substituted oxazole precursors.
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Step 4: Reduction of the nitro group to amine using Pd/C or Fe/HCl.
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Yield (Projected) |
|---|---|---|
| 1 | SOCl₂, 1,2-dichloroethane, 70°C | 85% |
| 2 | Methylamine, DMF, 0°C → RT | 78% |
| 3 | Oxazole diol, POCl₃, 110°C | 65% |
| 4 | H₂ (1 atm), 10% Pd/C, ethanol, 50°C | 90% |
Challenges in Isomer-Specific Synthesis
Positional isomerism introduces significant synthetic hurdles:
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Nitration Selectivity: Para-directing groups on the phenyl ring may favor 4-substitution, but competing ortho/meta products require chromatographic separation .
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Amine Protection: The primary amine’s reactivity necessitates acetyl or Boc protection during coupling steps to prevent side reactions .
Analytical Characterization Strategies
Stability Profiling
Accelerated stability studies (40°C/75% RH) would assess:
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Hydrolytic Degradation: Susceptibility of the oxazole ring to acidic/basic conditions.
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Oxidative Pathways: Amine group oxidation to nitroso or nitro derivatives.
Industrial and Regulatory Considerations
Scalability Challenges
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Cost of Starting Materials: p-Nitrobenzoic acid (~$120/kg) vs. cheaper meta isomers (~$80/kg).
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Catalyst Recycling: Pd/C recovery rates <70% after 5 cycles in hydrogenation steps .
Regulatory Status
No FDA-approved drugs containing this scaffold exist, but structurally related oxazoles are in Phase I/II trials for oncology indications .
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